Superior Enantioselectivity in Asymmetric P(V) Synthesis Compared to Other Amine Nucleophiles
In a study on the enantioselective synthesis of stereogenic-at-phosphorus(V) compounds, diisoamylamine was identified as the optimal nucleophile. The research explicitly states that diisoamylamine underwent reaction with 'distinctly superior results relative to any of the other nucleophiles examined' [1]. This performance was critical for achieving high enantioselectivity (up to 95% ee) and quantitative yield in the formation of chlorophosphonamidates, a feat not matched by other amines tested, including linear, less branched, and cyclic secondary amines [1].
| Evidence Dimension | Enantioselectivity and Yield in P(V) Compound Synthesis |
|---|---|
| Target Compound Data | Up to 95% enantiomeric excess (ee) and quantitative yield |
| Comparator Or Baseline | A panel of other amines (including dibenzylamine, diallylamine, morpholine, etc.) |
| Quantified Difference | Described as 'distinctly superior results'; other amines led to low or zero enantioselectivity and/or poor yields. |
| Conditions | Aryl phosphonic dichlorides + amine, catalyzed by a sulfinamido urea H-bond donor catalyst in organic solvent [1]. |
Why This Matters
This evidence directly justifies the procurement of diisoamylamine for developing chiral phosphorus(V) building blocks, where alternative amines would fail to provide the necessary stereocontrol.
- [1] Forbes, K. C., & Jacobsen, E. N. (2022). Enantioselective hydrogen-bond-donor catalysis to access diverse stereogenic-at-P(V) compounds. Science, 376(6598), 1230-1236. View Source
